molecular formula C14H16N2O2 B127296 6,6'-Dimethoxy-2,2'-diaminobiphenyl CAS No. 151489-85-9

6,6'-Dimethoxy-2,2'-diaminobiphenyl

Cat. No.: B127296
CAS No.: 151489-85-9
M. Wt: 244.29 g/mol
InChI Key: MHGIMBOAHLGZQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6’-Dimethoxy-2,2’-diaminobiphenyl is a chiral biphenylamine ligand known for its unique chemical properties and applications in various fields of scientific research. This compound is characterized by the presence of two methoxy groups and two amino groups attached to a biphenyl structure, making it a versatile molecule in synthetic chemistry and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

6,6’-Dimethoxy-2,2’-diaminobiphenyl can be synthesized from 3-nitrophenol through a series of chemical reactions including iodination, Ullmann coupling, and reduction . The process involves:

    Iodination: 3-nitrophenol is iodinated to form 3-iodo-4-nitrophenol.

    Ullmann Coupling: The iodinated compound undergoes Ullmann coupling to form 6,6’-dimethoxy-2,2’-dinitrobiphenyl.

    Reduction: The nitro groups are reduced to amino groups, resulting in the formation of 6,6’-dimethoxy-2,2’-diaminobiphenyl.

Industrial Production Methods

In industrial settings, the synthesis of 6,6’-dimethoxy-2,2’-diaminobiphenyl may involve large-scale preparation of the resolving reagent (2R, 3R)- or (2S, 3S)-2, 3-di(phenylaminoearbonyl)tartaric acid from commercially available tartaric acid. This reagent is used to resolve the racemic mixture of the compound, ensuring enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions

6,6’-Dimethoxy-2,2’-diaminobiphenyl undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro groups can be reduced back to amino groups.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in different chemical processes and applications.

Scientific Research Applications

6,6’-Dimethoxy-2,2’-diaminobiphenyl has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic properties and as a building block in drug design.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 6,6’-dimethoxy-2,2’-diaminobiphenyl exerts its effects involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved include coordination with transition metals and participation in catalytic cycles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6’-Dimethoxy-2,2’-diaminobiphenyl is unique due to its specific combination of methoxy and amino groups, which confer distinct chemical reactivity and selectivity in catalytic processes. Its ability to form enantiomerically pure compounds makes it particularly valuable in asymmetric synthesis and chiral resolution .

Properties

IUPAC Name

2-(2-amino-6-methoxyphenyl)-3-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-17-11-7-3-5-9(15)13(11)14-10(16)6-4-8-12(14)18-2/h3-8H,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGIMBOAHLGZQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C2=C(C=CC=C2OC)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,6'-Dimethoxy-2,2'-diaminobiphenyl
Reactant of Route 2
6,6'-Dimethoxy-2,2'-diaminobiphenyl
Reactant of Route 3
6,6'-Dimethoxy-2,2'-diaminobiphenyl
Reactant of Route 4
6,6'-Dimethoxy-2,2'-diaminobiphenyl
Reactant of Route 5
Reactant of Route 5
6,6'-Dimethoxy-2,2'-diaminobiphenyl
Reactant of Route 6
6,6'-Dimethoxy-2,2'-diaminobiphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.